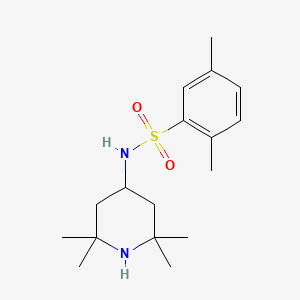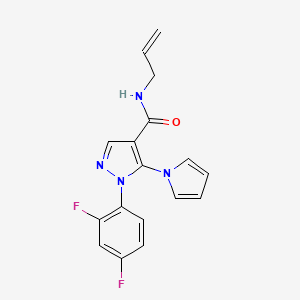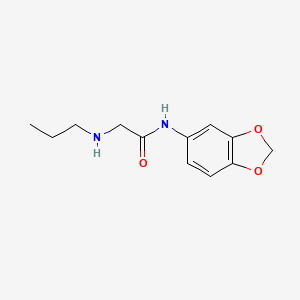![molecular formula C13H8N4O3 B15106138 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-95-5](/img/structure/B15106138.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions with suitable dienophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles like maleic anhydride under thermal conditions.
Major Products
Reduction: 3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Adducts formed with the oxadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The biological activity of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine: A reduced form with different reactivity and biological activity.
1,3,4-Oxadiazole derivatives: Compounds with similar core structures but different substituents, exhibiting a range of biological activities.
Uniqueness
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
56352-95-5 |
|---|---|
Fórmula molecular |
C13H8N4O3 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-5-3-9(4-6-11)12-15-16-13(20-12)10-2-1-7-14-8-10/h1-8H |
Clave InChI |
XUVGJRFWSMFTCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B15106071.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)

![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)


![4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B15106108.png)
![1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B15106109.png)
![Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B15106116.png)
![(2E)-1-[4-(9H-purin-6-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B15106124.png)
![5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15106128.png)
![1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15106133.png)
